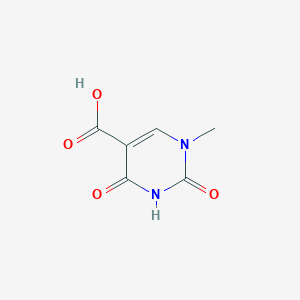

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Beschreibung

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Eigenschaften

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-2-3(5(10)11)4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFQIFXCMBGLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599278 | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14383-42-7 | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

-

Reagents :

-

Acetaldehyde (0.3 mol)

-

Thiourea (0.3 mol)

-

Methyl acetoacetate (0.3 mol)

-

15% HCl in isopropyl alcohol (100 mL)

-

-

Conditions :

-

Room temperature, 12-hour reaction time

-

Post-reaction cooling, filtration, and washing with isopropyl alcohol

-

This method leverages the acidic medium to facilitate cyclization, with the methyl group at position 1 introduced via methyl acetoacetate. The equimolar ratio of precursors ensures minimal side-product formation.

Alkylation and Ring Expansion

Following cyclocondensation, alkylation steps are employed to stabilize the pyrimidine structure. The same patent describes reacting the intermediate methyl 4,6-dimethyl-1,3,4-tetrahydro-2-pyrimidinethione-5-carboxylate with 1,3-dibromopropane under reflux conditions.

Key Alkylation Parameters

-

Reagents :

-

Intermediate (0.1 mol)

-

1,3-Dibromopropane (0.15 mol)

-

Potassium carbonate (0.2 mol)

-

Potassium iodide (0.012 mol)

-

-

Solvent System : Acetonitrile-dimethylformamide (500:50 mL)

-

Conditions :

-

Reflux for 32 hours

-

Filtration and solvent evaporation

-

This step introduces steric hindrance and enhances the compound’s stability, critical for downstream applications.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and catalytic systems are employed to enhance efficiency:

Industrial Parameters

-

Catalysts : Heterogeneous acids (e.g., Amberlyst-15) to reduce reaction time.

-

Solvent Recovery : Isopropyl alcohol and acetonitrile are recycled via distillation.

-

Purity Control : Crystallization from water-isopropanol mixtures achieves >98% purity.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 50% | 12 hours | Moderate |

| Alkylation | 80% | 32 hours | High |

| Isoorotic Acid Route | 40–50% | 24–48 hours | Low |

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-alkylation is minimized using controlled stoichiometry and low temperatures during cyclocondensation.

-

Purification : Recrystallization from isopropyl alcohol removes unreacted thiourea and acetaldehyde.

-

Catalyst Deactivation : Potassium iodide in alkylation prevents bromide accumulation, maintaining reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar in structure but lacks the methyl group at position 1.

Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A methyl ester derivative of the compound.

Uniqueness

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the methyl group at position 1, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Biologische Aktivität

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS No. 14383-42-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H6N2O4

- Molecular Weight : 170.12 g/mol

- Physical Form : White to yellow solid

- Purity : Typically ≥95%

Anticancer Properties

Research has indicated that 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibits anticancer activity . Studies demonstrate its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon cancer) | 9 | |

| MCF-7 (Breast cancer) | 17 | |

| HeLa (Cervical cancer) | 0.63 - 0.85 |

The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties , with studies indicating its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Mycobacterium tuberculosis | 3.12 |

This suggests potential applications in treating infections caused by resistant bacterial strains.

Antihypertensive Effects

The compound has been investigated for its antihypertensive effects , contributing to the management of high blood pressure through the modulation of vascular smooth muscle contraction and relaxation pathways. These findings indicate a multifaceted role in cardiovascular health.

The biological activity of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for cellular metabolism and proliferation in cancer cells.

- Reactive Oxygen Species Modulation : It influences the levels of reactive oxygen species (ROS), which are crucial in cell signaling and apoptosis.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and function.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer efficacy of the compound on various cell lines. Results indicated significant cytotoxic effects with specific IC50 values that suggest a strong potential for development into a therapeutic agent against specific cancers .

Case Study 2: Antimicrobial Activity

A comparative study on antimicrobial agents highlighted the effectiveness of this compound against resistant strains of bacteria. The study emphasized its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and its derivatives?

- Methodological Answer : The Biginelli reaction is a foundational method for synthesizing dihydropyrimidine derivatives. For example, 6-methyl-4-aryl-2-oxo/thioxo derivatives are synthesized via a three-component reaction of ethyl acetoacetate, aldehydes, and urea/thiourea under acidic conditions (e.g., HCl or acetic acid) . Post-synthetic modifications, such as Huisgen 1,3-dipolar cycloaddition, can introduce functional groups like indole or oxadiazole moieties to enhance bioactivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1675 cm⁻¹, N-H at ~3390 cm⁻¹) .

- NMR : ¹H NMR reveals substituent environments (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 7.05–7.90 ppm) .

- X-ray Crystallography : Resolves molecular conformation (e.g., twisted boat dihydropyrimidine rings, dihedral angles between aromatic and heterocyclic planes of ~77°) and intermolecular interactions (N–H···O and C–H···O hydrogen bonds) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Methodological Answer : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against pathogens like Escherichia coli and Staphylococcus aureus. For instance, derivatives with 4-nitro-phenylamino substituents exhibit MICs comparable to norfloxacin (pMIC = 2.50–2.61 μM/mL) . The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) quantifies cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of substituted dihydropyrimidines be addressed?

- Methodological Answer : Regioselectivity in multi-step syntheses (e.g., introducing oxadiazole or indole groups) is controlled via reaction temperature, solvent polarity, and catalyst choice. For example, acetic anhydride reflux ensures selective acetylation at the N3 position of the dihydropyrimidine core . Computational modeling (DFT) predicts favorable reaction pathways and transition states to optimize conditions .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies in antimicrobial or anticancer results may arise from variations in:

- Strain specificity : Activity against Gram-negative vs. Gram-positive bacteria .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency but reduce solubility .

- Assay protocols : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) .

Q. How can SHELX software improve structural refinement of crystallographic data?

- Methodological Answer : SHELXL refines small-molecule structures by optimizing parameters like anisotropic displacement and hydrogen bonding networks. For macromolecules, SHELXPRO interfaces with CCP4 suites to handle high-resolution or twinned data. Key steps include:

- Data scaling : Use SADABS for absorption corrections .

- Hydrogen placement : Riding models with Uiso(H) = 1.2–1.5Ueq(C/N) .

- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>12:1) .

Q. What computational approaches correlate molecular structure with bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to targets like DNA gyrase (antibacterial) or tubulin (anticancer) using AutoDock Vina .

- QSAR Models : Relate substituent hydrophobicity (logP) or electronic parameters (Hammett σ) to MIC values .

- Dynamic Simulations : MD trajectories (e.g., 100 ns) assess stability of ligand-protein complexes in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.